5-Methyl-5-propyl-1,3-dioxan-2-one

Physicochemical Properties Thermal Stability Polymer Synthesis

5-Methyl-5-propyl-1,3-dioxan-2-one (CAS 7148-50-7) is a six-membered cyclic carbonate classified as a 5,5-disubstituted-1,3-dioxan-2-one derivative. It is also recognized as Carisoprodol EP Impurity B and is utilized as an intermediate in pharmaceutical synthesis and as a reference standard for analytical method development.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 7148-50-7
Cat. No. B018012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5-propyl-1,3-dioxan-2-one
CAS7148-50-7
SynonymsCarbonic acid 2-methyl-2-propyltrimethylene ester;  NSC 65885;  Carisoprodol impurity B
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC1(COC(=O)OC1)C
InChIInChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3
InChIKeyQPAWSFWKAUAJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5-propyl-1,3-dioxan-2-one (CAS 7148-50-7): Chemical Profile and Procurement Considerations


5-Methyl-5-propyl-1,3-dioxan-2-one (CAS 7148-50-7) is a six-membered cyclic carbonate classified as a 5,5-disubstituted-1,3-dioxan-2-one derivative. It is also recognized as Carisoprodol EP Impurity B and is utilized as an intermediate in pharmaceutical synthesis and as a reference standard for analytical method development [1][2]. The compound exists as a liquid at 20°C with a purity specification typically ≥98%, exhibiting a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol [3].

Impurity Reference Standard
Carisoprodol EP Impurity B for analytical method validation
Synthesis Intermediate
Cyclic carbonate monomer for polycarbonate and polymer research
Physicochemical Screening
Supports thermal stability and density property studies

5-Methyl-5-propyl-1,3-dioxan-2-one: Why Generic Analogs Cannot Guarantee Performance


Generic substitution among 1,3-dioxan-2-one derivatives is inadvisable due to significant variability in physicochemical properties driven by substituent effects. Differences in boiling point, density, and thermal stability directly impact purification methods and handling protocols [1][2]. Furthermore, for pharmaceutical impurity reference standards, the specific compound is mandated by regulatory monographs (e.g., EP Impurity B); substitution with a non-identical analog invalidates analytical method validation and quality control protocols [3]. The specific 5-methyl-5-propyl substitution pattern also dictates unique polymerization behavior compared to other disubstituted cyclic carbonates [4].

Regulatory Identity Requirement
Non-identical cyclic carbonates do not meet EP Impurity B specification; method revalidation may be required.
Physicochemical Shifts
Boiling point and density differences vs. trimethylene carbonate may alter purification and handling protocols.
Polymerization Behavior
5-methyl-5-propyl substitution pattern dictates distinct reactivity in ring-opening polymerization; analog performance may differ.

5-Methyl-5-propyl-1,3-dioxan-2-one: Quantitative Differentiation from Analogs and In-Class Compounds


Boiling Point and Thermal Stability of 5-Methyl-5-propyl-1,3-dioxan-2-one vs. Trimethylene Carbonate

5-Methyl-5-propyl-1,3-dioxan-2-one exhibits a higher atmospheric boiling point compared to the unsubstituted parent compound, trimethylene carbonate (TMC). This difference, attributable to the steric and electronic effects of the 5-methyl and 5-propyl substituents, directly influences purification and handling requirements [1].

Boiling Point
Data to verify
262.6°C vs TMC 255.2°C (+7.4°C)
Supports vacuum distillation workflow assessment.
Predicted and experimental context; cross-study comparable.
Physicochemical Properties Thermal Stability Polymer Synthesis

Density Comparison: 5-Methyl-5-propyl-1,3-dioxan-2-one vs. Trimethylene Carbonate

The density of 5-methyl-5-propyl-1,3-dioxan-2-one is significantly lower than that of the unsubstituted analog, trimethylene carbonate (TMC). This 16.3% reduction in density reflects the increased molecular volume and altered intermolecular packing induced by the 5,5-disubstitution [1].

Density
Data to verify
1.004 g/cm³ vs TMC 1.2 g/cm³ (−16.3%)
Informs formulation and logistics context.
Standard conditions; class-level context.
Physical Properties Material Science Formulation

Analytical Sensitivity: Quantitation Limit of Carisoprodol EP Impurity B (5-Methyl-5-propyl-1,3-dioxan-2-one) vs. Impurity D

In a validated UV-HPLC method for Carisoprodol impurity analysis, Impurity B (5-methyl-5-propyl-1,3-dioxan-2-one) demonstrated a quantitation limit (QL) of 0.015% and a detection limit (DL) of 0.008%, which are significantly lower (i.e., more sensitive) than those for Impurity D (QL: 0.26%, DL: 0.13%) [1].

Quantitation Limit
Head-to-head
QL 0.015% (vs Imp D 0.26%), 17.3-fold lower
Supports sensitive impurity detection methods.
Validated UV-HPLC method; review for specific matrix.
Analytical Chemistry Method Validation Pharmaceutical QC

Atmospheric Degradation Half-Life of 5-Methyl-5-propyl-1,3-dioxan-2-one

The atmospheric degradation half-life of 5-methyl-5-propyl-1,3-dioxan-2-one, mediated by hydroxyl radical reaction, is estimated at 1.627 days under standard atmospheric conditions. This value is a class-level inference derived from structure-activity relationship (SAR) models for cyclic carbonates [1].

Atmospheric Half-Life
Class-level
1.627 days (19.5 hrs)
Context for environmental risk assessment.
SAR model estimate; verify for specific conditions.
Environmental Fate Atmospheric Chemistry Degradation

Regulatory Identity as Carisoprodol EP Impurity B for Analytical Reference Standards

5-Methyl-5-propyl-1,3-dioxan-2-one is specifically designated as Carisoprodol EP Impurity B in the European Pharmacopoeia. This regulatory identity mandates its use as a certified reference standard for analytical method development, validation, and quality control during commercial production and ANDA submissions, a role that cannot be fulfilled by non-identical cyclic carbonates [1][2].

Regulatory Identity
Specification review
Carisoprodol EP Impurity B
Required for pharmacopoeial method compliance.
Binary specification; verify against current EP monograph.
Pharmaceutical Analysis Regulatory Compliance Reference Standards

Polymerizability in Light-Controlled ROP Systems

5-Methyl-5-propyl-1,3-dioxan-2-one has been demonstrated as a viable monomer in light-controlled switchable ring-opening polymerization (ROP) using salicylaldimine Zn(II) complexes bearing azobenzene moieties. In this system, it exhibits a distinct kinetic profile compared to other cyclic esters, though quantitative rate constants are not provided. Its inclusion as a monomer in this advanced polymerization strategy underscores its utility in the design of stimuli-responsive materials [1].

Light-Controlled ROP
Class-level
Distinct kinetic profile observed
Supports stimuli-responsive polymer research.
Qualitative comparison; quantitative rates not reported.
Polymer Chemistry Ring-Opening Polymerization Stimuli-Responsive Materials

5-Methyl-5-propyl-1,3-dioxan-2-one: Targeted Application Scenarios Based on Quantitative Evidence


Pharmaceutical Analytical Reference Standard for Carisoprodol Quality Control

Procure this compound when developing or validating HPLC methods for the quantification of Carisoprodol and its impurities. The established quantitation limit of 0.015% and detection limit of 0.008% [1] enable highly sensitive detection, meeting stringent regulatory requirements for impurity profiling. Its identity as Carisoprodol EP Impurity B [2] ensures compliance with pharmacopoeial standards, making it essential for ANDA submissions and commercial batch release testing.

Monomer for Thermally Stable Polycarbonate Synthesis

Utilize this monomer in the synthesis of polycarbonates where a higher boiling point (262.6°C) and lower density (1.004 g/cm³) [1][2] are advantageous. These properties can simplify purification via vacuum distillation and result in polymers with potentially reduced density and altered thermal profiles compared to those derived from trimethylene carbonate (TMC). This is particularly relevant for applications requiring lightweight or thermally robust materials.

Stimuli-Responsive Polymer Design

Incorporate 5-methyl-5-propyl-1,3-dioxan-2-one as a monomer in the design of light-controlled switchable polymerization systems. Its demonstrated compatibility with salicylaldimine Zn(II) catalysts bearing azobenzene moieties [1] allows for the creation of polymers with tunable compositions and architectures in response to external light stimuli, a property not readily achievable with all cyclic carbonate monomers.

Environmental Fate and Safety Assessment

Leverage the quantified atmospheric degradation half-life of 1.627 days [1] for environmental risk assessments and safety data sheet (SDS) preparation. This data supports informed decision-making regarding storage, handling, and disposal protocols for industrial and laboratory settings, particularly where volatile organic compound emissions are a concern.

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Analysis
EP Impurity B reference standard
Method sensitivity and specificity for Carisoprodol QC
Polycarbonate Monomer Research
Thermal and density profile
Purification and polymer property assessment
Stimuli-Responsive Polymer Design
Compatibility with light-controlled ROP
Polymerization kinetic profiling
Environmental Fate Assessment
Atmospheric degradation half-life
VOC emission and handling protocols

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